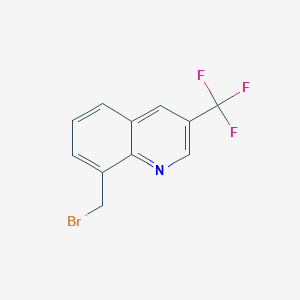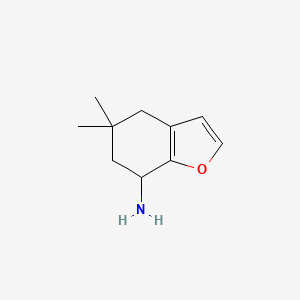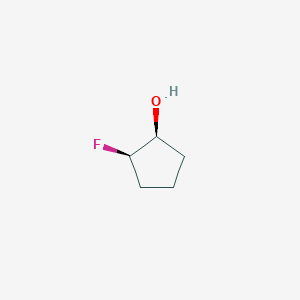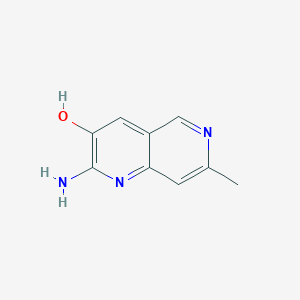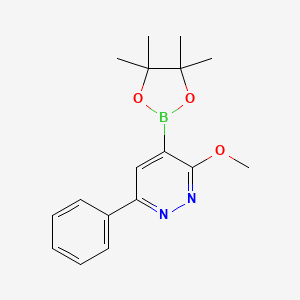
Butan-2-ylidenehydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-2-ylidenehydrazine is an organic compound with the molecular formula C₄H₁₀N₂ It is a derivative of hydrazine, characterized by the presence of a butan-2-ylidene group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butan-2-ylidenehydrazine can be synthesized through the reaction of butan-2-one with hydrazine. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The general reaction is as follows:
CH3COCH2CH3+NH2NH2→CH3C(NHNH2)CH2CH3+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butan-2-ylidenehydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Butan-2-ylidenehydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: It is being investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of butan-2-ylidenehydrazine involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by forming covalent bonds with amino acid residues. The specific pathways involved depend on the biological system being studied.
Comparación Con Compuestos Similares
Butan-2-ylidenehydrazine can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Used in the synthesis of pharmaceuticals and dyes.
Methylhydrazine: Used as a rocket propellant and in the synthesis of pesticides.
Dimethylhydrazine: Used as a rocket propellant and in the synthesis of pharmaceuticals.
This compound is unique due to its specific structure and the presence of the butan-2-ylidene group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H10N2 |
|---|---|
Peso molecular |
86.14 g/mol |
Nombre IUPAC |
(E)-butan-2-ylidenehydrazine |
InChI |
InChI=1S/C4H10N2/c1-3-4(2)6-5/h3,5H2,1-2H3/b6-4+ |
Clave InChI |
VPGUBZVWMHRRSS-GQCTYLIASA-N |
SMILES isomérico |
CC/C(=N/N)/C |
SMILES canónico |
CCC(=NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
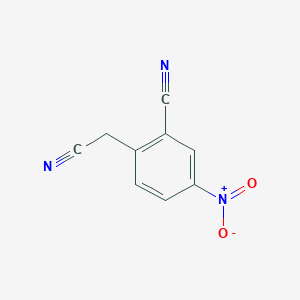
![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)

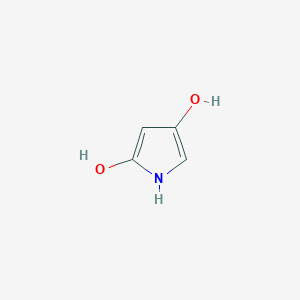
![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
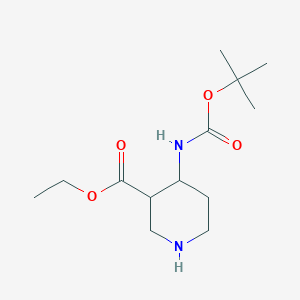
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)
![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
